molecular formula C12H21NO3 B010158 N-(2-oxooxolan-3-yl)octanamide CAS No. 106983-30-6

N-(2-oxooxolan-3-yl)octanamide

Cat. No. B010158
M. Wt: 227.3 g/mol
InChI Key: JKEJEOJPJVRHMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-oxooxolan-3-yl)octanamide and related compounds often involves complex organic reactions. A notable example includes the ProTides of N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide, which were synthesized as potential anti-tubercular and anti-viral agents. These compounds were chemically synthesized using the ProTide technology to increase lipophilicity for better permeation through mycobacterial cell walls (Mcguigan et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(2-oxooxolan-3-yl)octanamide derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, compounds synthesized for their cyclooxygenase inhibiting properties were confirmed by single crystal X-ray diffraction study, showcasing the precision in determining molecular configurations and interactions (Rambabu et al., 2012).

Chemical Reactions and Properties

N-(2-oxooxolan-3-yl)octanamide participates in various chemical reactions, contributing to its diverse chemical properties. For example, its derivatives have been evaluated as cyclooxygenase inhibitors, demonstrating the compound's utility in exploring biological targets (Rambabu et al., 2012). The synthesis of related compounds also highlights the reactivity and potential antibacterial and antifungal properties, underscoring the compound's versatility in chemical synthesis and application in medicinal chemistry (Zala et al., 2015).

Scientific Research Applications

  • Non-dispersive Solvent Extraction of Thorium : This compound is used in non-dispersive solvent extraction (NDSX) of thorium from aqueous nitric acid medium. The extraction efficiency increases with the concentration of the extractant and nitric acid (Patil, Mohapatra, & Manchanda, 2008).

  • PPARα Ligand with Therapeutic Applications : It is identified as a novel peroxisome proliferator-activated receptor alpha (PPARα) ligand with moderate affinities. This suggests potential applications in treating metabolic diseases, inflammation, and cancer (Jin Li-ren, 2007).

  • Anti-tubercular and Anti-viral Agent : A related compound, N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide, acts as a potent inhibitor of the mycobacterial enzyme ThyX, indicating potential as an anti-tubercular and anti-viral agent (Mcguigan et al., 2014).

  • Precursor for Heterocyclic Compounds : 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are structurally related, are used as precursors in the synthesis of heterocyclic compounds in research (Fadda, Abdel‐Galil, & Elattar, 2015).

  • Antibacterial Activities : Synthesized N-(3-chloro-2-(2-fluoro-quinolin-3-yl)-4-oxo-azetidin-1-yl)-octanamides possess in vitro antibacterial activities comparable or superior to ampicillin (Kidwai, Sapra, Bhushan, Saxena, Gupta, & Singh, 2000).

  • Bilayer Hydrogen Bonded Structures : The crystal structure of a related compound reveals an elegantly architected bilayer hydrogen-bonded structure (Danby, Seib, Alcock, & Bowman-James, 2000).

  • Extraction of Lanthanides from Waste : N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and N,N-dihexyl octanamide (DHOA) are effective in extracting trivalent lanthanides from simulated high-level waste (Ansari et al., 2009).

Future Directions

For more detailed information, refer to the relevant sources .

properties

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046077
Record name N-Octanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octanoyl-DL-homoserine lactone

CAS RN

106983-30-6
Record name N-Octanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA de Almeida, UM Pinto, MCD Vanetti - Microbial pathogenesis, 2016 - Elsevier
Quorum sensing is a cell-to-cell communication mechanism leading to differential gene expression in response to high population density. The autoinducer-1 (AI-1) type quorum …
Number of citations: 48 www.sciencedirect.com

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